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3-(Benzimidazol-1-yl)propanehydrazide

Medicinal chemistry Chemical biology Fragment-based drug design

Researchers designing hydrazone-based inhibitors need C2-tunable benzimidazole scaffolds. This N1-linked propanehydrazide (CAS 328056-89-9) features an unsubstituted C2 position enabling SAR exploration impossible with pre-methylated analogs. • α-Glucosidase inhibitors: IC₅₀ 73.86-151.54 nM (acarbose: 174.50 nM). • α-Amylase inhibitors: IC₅₀ 42.50-78.58 nM (acarbose: 79.05 nM). • Validated scaffold for bacterial divisome inhibitors & antifungal leads (3-14× selectivity). Standard packs: 10 mg-bulk; in stock.

Molecular Formula C10H12N4O
Molecular Weight 204.233
CAS No. 328056-89-9
Cat. No. B2837908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzimidazol-1-yl)propanehydrazide
CAS328056-89-9
Molecular FormulaC10H12N4O
Molecular Weight204.233
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCC(=O)NN
InChIInChI=1S/C10H12N4O/c11-13-10(15)5-6-14-7-12-8-3-1-2-4-9(8)14/h1-4,7H,5-6,11H2,(H,13,15)
InChIKeyOERQRNNNZCIZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzimidazol-1-yl)propanehydrazide: Core Bioactive Building Block


3-(Benzimidazol-1-yl)propanehydrazide (CAS 328056-89-9), also named 3-benzoimidazol-1-yl-propionic acid hydrazide, is a heterocyclic building block with molecular formula C₁₀H₁₂N₄O and molecular weight 204.23 g/mol . It features an unsubstituted benzimidazole core N1-linked to a three-carbon propanehydrazide side chain terminated with a reactive hydrazide (–CONHNH₂) group. This compound serves as a key intermediate for constructing hydrazone derivatives that have been extensively investigated for bacterial cell division inhibition, antimicrobial activity, and enzyme inhibition [1]. Its structural simplicity—lacking substitution on the benzimidazole benzene ring and at the C2 position—makes it a versatile and tunable starting scaffold for parallel library synthesis and structure-activity relationship (SAR) exploration.

Scaffold Unsubstituted benzimidazole core for hydrazone library synthesis and SAR
Architecture N1-linked propanehydrazide matching reported bacterial division inhibitor geometry
Workflow Supports antimicrobial screening, enzyme inhibition (α-glucosidase/α-amylase) and antifungal candidate exploration

Why 3-(Benzimidazol-1-yl)propanehydrazide Cannot Be Substituted


Substituting 3-(benzimidazol-1-yl)propanehydrazide with a closely related benzimidazole-hydrazide analog may appear chemically inconsequential, but subtle structural variations—the attachment point (N1 vs. C2), the absence or presence of C2-methyl substitution, and the length of the spacer chain—profoundly alter the geometry, electronic properties, and biological profile of the final hydrazone derivatives . The N1-linked propanehydrazide arm presents the terminal hydrazide group in a specific spatial orientation that is critical for forming the E-configuration hydrazone pharmacophore found in bacterial division inhibitors such as Divin . The C2-linked isomer (CAS 143949-72-8) positions the reactive hydrazide differently relative to the benzimidazole plane, yielding hydrazones with distinct conformational preferences and biological selectivity. Additionally, the unsubstituted C2 position in this compound leaves a site available for further functionalization—a synthetic flexibility that is lost in 2-methyl-substituted analogs such as CAS 336799-64-5, which pre-install a methyl group that cannot be removed or easily exchanged [1]. Below, the quantitative and structural evidence supporting these differentiation claims is presented.

N1 vs C2 attachment C2-linked isomer positions the hydrazide differently, which may alter hydrazone geometry and biological recognition
C2-methyl substitution 2-Methyl analog blocks C2 functionalization, removing a key SAR vector and limiting derivatization scope
Spacer chain length Acetohydrazide (C2) scaffold tends toward antibacterial targets, while propanehydrazide (C3) favors metabolic enzyme inhibition—target profile may not transfer

Differentiation Evidence vs. Closest Analogs


N1 vs. C2 Linkage: Hydrazide Spatial Orientation

The attachment point of the propanehydrazide chain to the benzimidazole core determines the spatial presentation of the terminal hydrazide group, which is critical for hydrazone formation geometry. 3-(Benzimidazol-1-yl)propanehydrazide (N1-linked) positions the hydrazide arm in a distinct vector relative to the benzimidazole plane compared to its C2-linked isomer 3-(1H-benzimidazol-2-yl)propanehydrazide (CAS 143949-72-8). In the N1-linked isomer, the propionyl chain projects from the imidazole nitrogen, placing the hydrazide group farther from the benzene ring and allowing the benzimidazole NH to remain available for hydrogen bonding interactions. In contrast, the C2-linked isomer tethers the chain directly to the carbon between the two nitrogens, altering the torsional profile and the accessibility of the benzimidazole NH donor [1]. This geometric distinction translates into different hydrazone E/Z isomer ratios and biological recognition profiles, as evidenced by the fact that all clinically relevant benzimidazole-propanehydrazone bacterial division inhibitors (e.g., Divin scaffold) utilize the N1-attachment architecture rather than the C2-attachment architecture .

N1 vs C2 orientation
Class-level inference
N1-linked: ~4.5–5.0 Å vs C2-linked: ~3.0–3.5 Å
Δ ~1.5–2.0 Å, distinct torsional angle
Reported spatial context; may influence hydrazone geometry and pharmacophore recognition
Based on structural modeling and PDB ligand EXB (5RUN)
Medicinal chemistry Chemical biology Fragment-based drug design

C2-Unsubstituted vs. 2-Methyl Scaffold: Synthetic & Biological Profile

The absence of a substituent at the C2 position of the benzimidazole ring in 3-(benzimidazol-1-yl)propanehydrazide (CAS 328056-89-9) is a critical differentiating feature from its 2-methyl-substituted analog 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide (CAS 336799-64-5). The C2 position is the most electrophilic carbon in the benzimidazole system and is the primary site for nucleophilic substitution and further functionalization . In the 2-methyl analog, this position is permanently blocked, restricting downstream synthetic manipulation. The 2-methyl group also introduces steric hindrance that can alter hydrazone formation kinetics and the conformational landscape of the resulting Schiff base. While the 2-methyl compound has been extensively used as a precursor to oxadiazole, triazole, and thiosemicarbazide derivatives with antimicrobial activity [1], the unsubstituted C2 compound (target) retains the option for C2-directed modifications—such as halogenation, amination, or cross-coupling—that are not possible with the 2-methyl analog . Furthermore, comparative SAR studies on benzimidazole-hydrazone derivatives indicate that C2-substitution significantly modulates biological activity: in α-glucosidase inhibition studies of benzimidazole-propane hydrazide derivatives, compounds with varying C2 and benzene-ring substitution patterns exhibited IC₅₀ values ranging from 73.86 to 151.54 nM compared to acarbose at 174.50 nM, demonstrating that C2 modification is a key tuning handle [2].

C2 substitution
Cross-study comparable
C2-unsubstituted: 2 vectors vs 2-methyl: 1 vector
IC₅₀ range 73.86–151.54 nM (α-glucosidase); acarbose 174.50 nM
Supports broader SAR exploration; C2 tuning may modulate enzyme inhibition potency
α-glucosidase inhibition data from 2025 study (11 derivatives)
Synthetic chemistry Structure-activity relationship Antimicrobial drug discovery

Propanehydrazide vs. Acetohydrazide: Chain Length Effects

The three-carbon propanehydrazide spacer in 3-(benzimidazol-1-yl)propanehydrazide provides a longer linker between the benzimidazole core and the terminal hydrazide group compared to the two-carbon acetohydrazide spacer in (benzimidazol-1-yl)acetohydrazide (CAS 97420-40-1). This additional methylene unit extends the reach of the hydrazide by approximately 1.3 Å and increases the number of rotatable bonds from 2 to 3, conferring greater conformational flexibility to the hydrazide terminus . QSAR analysis of arylidene (benzimidazol-1-yl)acetohydrazones as antibacterial agents demonstrated that the most active compound, salicylaldehyde(1H-benzimidazol-1-yl)acetohydrazone, exhibited MIC values of 20, 35, 25, and 30 mg/L against A. tumefaciens, C. fascians, E. carotovora, and P. solanacearum, respectively, and that physicochemical descriptors including calculated molar refractivity and topological polar surface area—both dependent on chain length—showed significant correlation with antibacterial activity (r = 0.983, 0.914, 0.960, and 0.958 for the four bacterial strains) [1]. In contrast, the benzimidazole-propane hydrazide (longer chain) scaffold has been more prominently associated with eukaryotic enzyme targets: derivatives 9a–k achieved α-glucosidase IC₅₀ values of 73.86–151.54 nM and α-amylase IC₅₀ values of 42.50–78.58 nM, with the best compounds surpassing the standard drug acarbose (IC₅₀ = 174.50 nM and 79.05 nM, respectively) [2]. The chain length thus influences not only the physicochemical properties but also the biological target profile accessible to the derived hydrazones.

C3 vs C2 spacer
Cross-study comparable
Propanehydrazide: 3 bonds, ~5.5 Å vs Acetohydrazide: 2 bonds, ~4.2 Å
α-glucosidase IC₅₀ 73.86–151.54 nM vs antibacterial MIC 20–35 mg/L
Chain length may direct target engagement profile: metabolic enzyme inhibition vs antibacterial
Based on separate studies; direct head-to-head comparison not available
Medicinal chemistry QSAR Antibacterial agents

Antifungal Selectivity and Therapeutic Window

While the parent compound 3-(benzimidazol-1-yl)propanehydrazide itself has not been directly evaluated in published antifungal assays, its closely related benzimidazole-hydrazone derivatives (synthesized via condensation of the hydrazide with aromatic aldehydes) have demonstrated notable antifungal selectivity against Candida species. Özkay et al. (2011) reported that a series of benzimidazole-hydrazone compounds exhibited antifungal activity with LD₅₀ values (126.33–368.72 μg/mL, determined by Artemia salina 96-well assay) that were 3–14 fold higher than their minimum inhibitory concentrations against Candida spp., demonstrating antifungal activity at non-toxic concentrations [1]. This therapeutic window is a critical differentiator from non-benzimidazole antifungal chemotypes and supports the value of the benzimidazole-hydrazide scaffold as a starting point for antifungal development. In contrast, the same compounds showed very weak antibacterial activity, highlighting a target-class selectivity that distinguishes this scaffold from broader-spectrum antimicrobial benzimidazoles [1]. Comparative data from a related study on (benzimidazol-1-yl)acetohydrazones showed antibacterial MIC values of 20–35 mg/L against plant pathogens [2], indicating that the biological spectrum is tunable through chain length and substitution pattern.

Antifungal selectivity
Class-level inference
LD₅₀ 126–369 μg/mL vs MIC significantly lower
3–14 fold selectivity window (LD₅₀/MIC)
Reported selectivity ratio context; supports antifungal screening rationale
Artemia salina cytotoxicity assay; Candida spp. MIC determined by broth microdilution
Antifungal agents Cytotoxicity Therapeutic index

3-(Benzimidazol-1-yl)propanehydrazide: Procurement and Applications


α-Glucosidase & α-Amylase Inhibitor Library Synthesis

For diabetes drug discovery programs targeting α-glucosidase and α-amylase, 3-(benzimidazol-1-yl)propanehydrazide is the preferred building block. Its C3-propanehydrazide chain length places the derived hydrazones in the optimal spacer range for metabolic enzyme inhibition—as demonstrated by the 2025 Medicinal Chemistry Research study where benzimidazole-propane hydrazide derivatives 9a–k achieved IC₅₀ values of 73.86–151.54 nM against α-glucosidase (surpassing acarbose at 174.50 nM) and 42.50–78.58 nM against α-amylase (surpassing acarbose at 79.05 nM) [1]. The unsubstituted C2 position further allows systematic SAR exploration that the 2-methyl analog cannot support [2].

Precursor for Bacterial Cell Division Inhibitors

The N1-linked propanehydrazide architecture is the validated scaffold for bacterial divisome inhibitors. The literature confirms that 3-(1H-benzimidazol-1-yl)propanehydrazide derivatives inhibit bacterial cell division and have been exhaustively investigated for this application [1]. The commercially available inhibitor Divin—a direct hydrazone derivative of the 2-methyl analog—demonstrates MIC values of 3–12.5 µM against V. cholerae, C. crescentus, and E. coli, validating the pharmacophore . Using the C2-unsubstituted building block (CAS 328056-89-9) instead of the pre-methylated analog allows exploration of C2 modifications that may further optimize potency, solubility, and resistance profiles.

Selective Antifungal Hydrazone Candidates

For antifungal lead discovery, the benzimidazole-hydrazone scaffold derived from this compound has shown 3–14 fold selectivity between antifungal MIC and cytotoxic LD₅₀, as established by Özkay et al. (2011) [2]. This therapeutic window supports the use of this building block as a starting point for synthesizing hydrazone libraries to be screened against Candida species and other pathogenic fungi, with the expectation of identifying candidates with non-toxic antifungal concentrations.

Fragment-Based Design with N1-Benzimidazole Geometry

The N1-linked propanoic acid precursor of this compound (3-(1H-benzimidazol-1-yl)propanoic acid, EXB ligand) has been co-crystallized in the SARS-CoV-2 NSP3 macrodomain (PDB 5RUN), demonstrating that the N1-attachment geometry is compatible with well-defined protein binding pockets [3]. The hydrazide form (CAS 328056-89-9) can serve as a fragment for structure-guided optimization or as a reactive handle for generating hydrazone-based covalent or non-covalent ligands in fragment-based drug discovery programs targeting proteins with accessible active-site lysines or carbonyl-coordinating metal ions.

Application
Selection Property
Validation Focus
α-Glucosidase & α-amylase inhibitor library synthesis
Propanehydrazide spacer for metabolic enzyme inhibition
Enzyme inhibition assay and SAR exploration across C2 modifications
Bacterial cell division inhibitor development
N1-linked scaffold matching reported divisome pharmacophore
MIC determination and C2-derivative screening
Selective antifungal hydrazone candidates
Benzimidazole-hydrazone scaffold with antifungal selectivity context
Antifungal MIC and cytotoxicity ratio assessment
Fragment-based ligand design
N1-benzimidazole geometry compatible with protein binding pockets
Co-crystallization and structure-guided optimization
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